molecular formula C9H7FO B1314931 4-Fluoro-1-indanone CAS No. 699-99-0

4-Fluoro-1-indanone

Cat. No. B1314931
CAS RN: 699-99-0
M. Wt: 150.15 g/mol
InChI Key: HOMSJDBZHCPYHY-UHFFFAOYSA-N
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Description

4-Fluoro-1-indanone, also known as 4-Fluoro-2,3-dihydro-1-indenone, is a chemical compound with the empirical formula C9H7FO . It is used in medicine and as an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .


Molecular Structure Analysis

The molecular weight of 4-Fluoro-1-indanone is 150.15 g/mol . The compound’s structure can be represented by the SMILES string Fc1cccc2C(=O)CCc12 .


Physical And Chemical Properties Analysis

4-Fluoro-1-indanone is a solid substance . It has a melting point of 72-76 °C . It is soluble in alcohol and chloroform .

Scientific Research Applications

4-Fluoro-1-indanone: A Comprehensive Analysis of Scientific Research Applications

Medicine: 4-Fluoro-1-indanone is utilized in the medical field due to its potential as a building block for various pharmacologically active molecules. Its unique chemical structure can be incorporated into compounds that may exhibit therapeutic effects.

Organic Synthesis: As an important raw material, 4-Fluoro-1-indanone serves as an intermediate in organic synthesis. Its fluorinated structure is particularly valuable for introducing fluorine atoms into target molecules, which can significantly alter their chemical and biological properties.

Pharmaceuticals: In pharmaceutical research, 4-Fluoro-1-indanone is used to synthesize new drug candidates. Its incorporation into drug designs can improve the pharmacokinetic properties of these candidates, such as their metabolic stability and ability to cross biological barriers.

Agrochemicals: The compound’s reactivity makes it a useful intermediate in the development of agrochemicals. Researchers can use it to create new pesticides or herbicides with enhanced efficacy and selectivity.

Dyestuffs: In the dye industry, 4-Fluoro-1-indanone can be involved in the synthesis of complex dye molecules. Its structural features may contribute to the colorfastness and brightness of these dyes.

Material Science: The electronic properties of 4-Fluoro-1-indanone could be exploited in material science, particularly in the development of novel materials with specific conductivity or photoreactivity characteristics.

Environmental Science: Research into environmental contaminants often involves 4-Fluoro-1-indanone as a reference compound or as part of analytical methods to detect and quantify pollutants.

Biochemistry: In biochemistry, 4-Fluoro-1-indanone might be used to study enzyme interactions with substrates or inhibitors that contain a fluorinated indanone moiety, providing insights into enzyme specificity and mechanism.

Each of these fields leverages the unique chemical properties of 4-Fluoro-1-indanone to explore and develop new applications that can have significant impacts across various industries and research areas .

Safety and Hazards

4-Fluoro-1-indanone is classified as Acute Tox. 4 Oral, indicating that it is harmful if swallowed . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the substance in eyes, on skin, or on clothing .

properties

IUPAC Name

4-fluoro-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO/c10-8-3-1-2-7-6(8)4-5-9(7)11/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOMSJDBZHCPYHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00479212
Record name 4-Fluoro-1-indanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00479212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-1-indanone

CAS RN

699-99-0
Record name 4-Fluoro-1-indanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00479212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluoro-1-indanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a mixture of 3-(2-fluorophenyl)propionic acid (18.64 g, 0.111 mol) and dimethylformamide (5 drops) at room temperature was added dropwise oxalyl chloride (60 mL). The mixture was stirred at room temperature until gas evolution had ceased. The excess oxalyl chloride was removed by distillation to give 3-(2-fluorophenyl)propionyl chloride. A solution of the 3-(2-fluorophenyl)propionyl chloride in dichloromethane (230 mL) was added dropwise to a mixture of aluminum chloride (16.25 g, 0.12 mol) in dichloromethane (230 mL), and the mixture was refluxed for 3.5 h. The reaction mixture was poured into ice water (1200 mL), and the two phases were separated. The dichloromethane phase was washed successively with 0.1N aqueous sodium hydroxide (2×100 mL), water (200 mL), and brine (200 mL), dried over sodium sulfate, filtered, and concentrated in vacuo. The residual oil was chromatographed on silica gel eluting with hexane:dichloromethane (9:1) to give 11.0 g of crude 4-fluoro-1-indanone as a yellow solid. Recrystallization from acetone: water mixtures gave 8.02 g (48%) of 4-fluoro-1-indanone as a pale yellow solid: m.p., 71°-72° C.; NM (DMSO-d6): d 7.51 (m, 3H, Ar), 3.13 (t, 2H, CH2), 2.74 (t, 2H, CH2).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
16.25 g
Type
reactant
Reaction Step One
Quantity
230 mL
Type
solvent
Reaction Step One
Quantity
230 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
1200 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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